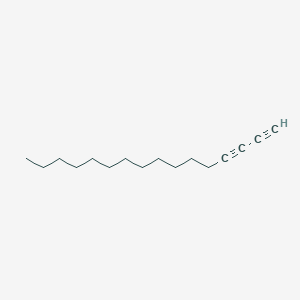

Hexadeca-1,3-diyne

Description

Structure

3D Structure

Properties

IUPAC Name |

hexadeca-1,3-diyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4,6,8-16H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNERZEDLZVOHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547018 | |

| Record name | Hexadeca-1,3-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66363-14-2 | |

| Record name | Hexadeca-1,3-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Techniques for Conjugated Diynes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the connectivity and chemical environment of individual atoms. For conjugated diynes, ¹H and ¹³C NMR are fundamental for mapping the structure, while two-dimensional techniques and observation of other nuclei like ³¹P can provide deeper insights into structure and reactivity.

In the ¹H NMR spectrum of a non-terminal conjugated diyne like Hexadeca-1,3-diyne, the signals are dominated by the protons of the long alkyl chain. Unlike terminal alkynes which show a characteristic signal for the alkynyl proton (≡C-H) typically in the range of δ 1.7-3.1 ppm, this signal is absent in internally substituted diynes. libretexts.org The analysis focuses on the resonances of the methylene (B1212753) (–CH₂) and methyl (–CH₃) groups of the dodecyl substituent.

The protons on carbons adjacent to the diyne system are deshielded due to the magnetic anisotropy of the triple bonds and typically appear at a higher chemical shift compared to other methylene groups further down the chain. The bulk of the methylene protons in the long alkyl chain usually resonates as a complex multiplet in the typical aliphatic region. The terminal methyl group appears as a distinct triplet.

For the isomeric compound hexadeca-7,9-diyne, which provides a representative spectral model, the ¹H NMR signals clearly delineate the different proton environments.

Table 1: Representative ¹H NMR Data for a C16 Diyne Isomer (Hexadeca-7,9-diyne) (Data sourced from studies on hexadeca-7,9-diyne as a model for a long-chain internal diyne)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| –CH₂ –C≡ | ~ 2.22 | Triplet |

| –CH₂–CH₂–C≡ | ~ 1.51 | Multiplet |

| –(CH₂)₄– | ~ 1.28 - 1.40 | Multiplet |

| –CH₃ | ~ 0.88 | Triplet |

| Note: Data is illustrative for a C16 internal diyne and sourced from literature on hexadeca-7,9-diyne. amazonaws.com |

¹³C NMR spectroscopy is crucial for defining the carbon backbone of this compound. It allows for the direct observation of the sp-hybridized carbons of the diyne functionality, which resonate in a characteristic chemical shift range. For conjugated alkynes, these signals typically appear between δ 60 and 85 ppm. openochem.orgtandfonline.com The sp-hybridized carbons in unsymmetrical diynes will produce distinct signals. In addition, the spectrum will show a series of signals for the sp³-hybridized carbons of the dodecyl chain. The carbon atom directly bonded to the diyne system is shifted downfield relative to the other aliphatic carbons.

Table 2: Representative ¹³C NMR Data for a C16 Diyne Isomer (Hexadeca-7,9-diyne) (Data sourced from studies on hexadeca-7,9-diyne as a model for a long-chain internal diyne)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| –C≡C –C ≡C– | ~ 77.7 |

| –CH₂–C ≡C– | ~ 65.2 |

| C H₂–C≡ | ~ 19.2 |

| Aliphatic –C H₂– Chain | ~ 31.4, 28.9, 28.7, 22.5 |

| –C H₃ | ~ 14.0 |

| Note: Data is illustrative for a C16 internal diyne and sourced from literature on hexadeca-7,9-diyne. amazonaws.com The exact shifts for this compound would differ but fall within expected ranges. |

To definitively assign the proton and carbon signals and confirm the structure of a conjugated diyne, two-dimensional (2D) NMR techniques are employed. The ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable. researchgate.net This technique correlates the chemical shifts of protons with the carbons to which they are directly attached.

For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene protons at C-5 with the ¹³C signal for C-5. Likewise, correlations would be observed for all other protonated carbons along the alkyl chain. This provides unambiguous evidence of the C-H connectivity, confirming the sequence of atoms in the molecule and validating the assignments made from 1D NMR spectra. nih.gov

While ³¹P NMR does not directly probe the structure of this compound itself, it is a critical technique for studying the mechanisms of its synthesis, particularly when phosphorus-containing catalysts are used. Many coupling reactions to form diynes, such as the Hay or Eglinton couplings, can be catalyzed by transition metal complexes bearing phosphine (B1218219) ligands. ep2-bayreuth.de

³¹P NMR spectroscopy allows for the direct observation of the phosphorus nucleus in the catalyst. Changes in the chemical shift and coupling constants of the ³¹P signal can provide detailed information about the catalyst's coordination environment and oxidation state at various stages of the catalytic cycle. For instance, in studies involving platinum(II) diyne complexes, the ³¹P-{¹H} NMR spectra can confirm the geometry of the phosphine ligands around the metal center. ep2-bayreuth.de The magnitude of the platinum-phosphorus coupling constant (¹J(Pt-P)) is sensitive to the nature of the ligands trans to the phosphines, offering insights into the electronic structure of catalytic intermediates. ep2-bayreuth.de

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HMQC) for Structural Confirmation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the alkyne functional groups in this compound. The stretching vibration of the carbon-carbon triple bond (C≡C) gives rise to a characteristic absorption band in the region of 2100–2260 cm⁻¹. pressbooks.publibretexts.org

For conjugated diynes, two bands may be observed, corresponding to symmetric and asymmetric stretching modes. However, in a nearly symmetrical or symmetrical internal alkyne, the C≡C stretching absorption can be very weak or even absent from the spectrum. libretexts.org This is because the vibration may not produce a significant change in the bond's dipole moment, a requirement for a vibration to be IR-active. The spectrum is also characterized by strong absorptions corresponding to the C-H stretching and bending vibrations of the long alkyl chain.

Table 3: Characteristic FT-IR Absorption Bands for a Long-Chain Conjugated Diyne

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| C≡C Stretch (conjugated) | 2100 - 2260 | Weak to Medium |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

| sp³ C-H Bend | 1375 - 1470 | Medium |

| Note: Frequencies are general ranges for the specified functional groups. pressbooks.publibretexts.orgmdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the promotion of an electron from a lower energy orbital to a higher one. For conjugated molecules like this compound, the most significant transitions are π → π*. libretexts.org

The energy required for this transition is directly related to the extent of conjugation in the molecule. As the number of conjugated double or triple bonds increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. libretexts.orgchemguide.co.uk This reduced energy gap means that the molecule absorbs light of a longer wavelength (λmax). libretexts.org

For instance, the λmax for ethene (one C=C bond) is 171 nm, while for buta-1,3-diene (two conjugated C=C bonds), it shifts to 217 nm. chemguide.co.uk Extending the conjugation further to 1,3,5-hexatriene (B1211904) results in a λmax of 258 nm. libretexts.org The conjugated diyne system in this compound involves two triple bonds, creating an extended π-system. This conjugation lowers the energy needed for electronic excitation compared to non-conjugated alkynes. docbrown.info Therefore, this compound is expected to absorb in the UV region at a significantly longer wavelength than an isolated alkyne, and its λmax would be influenced by the linear, conjugated arrangement of the two triple bonds.

Table 2: Wavelength of Maximum Absorption (λmax) for Conjugated Systems

| Compound | Number of Conjugated π Bonds | λmax (nm) |

|---|---|---|

| Ethene | 1 | 171 chemguide.co.uk |

| Buta-1,3-diene | 2 | 217 chemguide.co.ukdocbrown.info |

| 1,3,5-Hexatriene | 3 | 258 libretexts.org |

| Octa-1,3,5,7-tetraene | 4 | ~290-300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with the molecular formula C₁₆H₂₆, the expected molecular weight is approximately 218.38 g/mol . chemsrc.com

Common ionization techniques used for such molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). nih.gov EI is a high-energy method that typically produces a rich fragmentation pattern, which is invaluable for structural analysis. nih.gov When subjected to mass spectrometry, long-chain hydrocarbons undergo characteristic fragmentation. The analysis of long-chain lipids and related molecules often reveals patterns corresponding to the cleavage of C-C bonds along the alkyl chain. nih.govnih.gov

For this compound, the fragmentation pattern under EI would be expected to show:

A molecular ion peak (M⁺) corresponding to the intact molecule.

A series of fragment ions resulting from the loss of alkyl radicals (e.g., •CH₃, •C₂H₅, etc.) from the dodecyl chain attached to the diyne core. This often appears as a series of peaks separated by 14 Da (corresponding to CH₂ groups). acs.org

Fragments characteristic of cleavage near the unsaturated diyne system, which can be stabilized by the π-electron system.

Tandem mass spectrometry (MS/MS), which involves the isolation and further fragmentation of a specific precursor ion, can provide even more detailed structural information. nih.govmdpi.com The fragmentation patterns are influenced by instrumental parameters, particularly the collision energy used. mdpi.com

X-ray Crystallography for Diyne-containing Crystals

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related conjugated diyne structures provides significant insight into its expected solid-state conformation.

Studies on various diyne-containing molecules consistently show that the 1,3-diyne fragment (–C≡C–C≡C–) adopts a nearly linear geometry. researchgate.net For example, the crystal structure of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), a C16 molecule containing a central diyne, confirms the rod-like, linear nature of the diyne unit. researchgate.net Similarly, the analysis of 1,4-di([2,2′-bithiophen]-3-yl)buta-1,3-diyne showed that the butadiynylene spacer helps maintain molecular planarity without steric distortion between adjacent rings. mdpi.com

Conjugated diacetylenes are known to be valuable precursors for topochemical polymerization, where the solid-state packing of the molecules dictates the reaction pathway. digitellinc.com The crystal structures of these materials are therefore crucial for understanding and designing new polymers. digitellinc.com For this compound, a linear diyne core with a long, flexible alkyl chain would be expected, and its crystal packing would be influenced by van der Waals interactions between the chains.

Table 3: Crystallographic Data for Representative Diyne-Containing Compounds

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) | C₁₆H₂₂O₂ | Monoclinic | P2/c | researchgate.net |

| 1,4-di([2,2′-bithiophen]-3-yl)buta-1,3-diyne | C₂₀H₁₀S₄ | Monoclinic | P2₁/c | mdpi.com |

| [(Co₂(CO)₆)₂-μ,η²,η²-(HO−CH₂C⋮C−C⋮CCH₂−OH)] | C₂₀H₄Co₄O₁₄ | Triclinic | P1 | acs.org |

Reaction Mechanisms and Chemical Transformations of Hexadeca 1,3 Diyne Derivatives

Cycloaddition Reactions

Cycloaddition reactions involving 1,3-diynes are powerful tools for the construction of cyclic and polycyclic systems. The conjugated diyne system can act as the 4π-component in reactions analogous to the well-known Diels-Alder reaction.

The Dehydro-Diels-Alder (DDA) reaction is a variant of the Diels-Alder reaction where one or both of the double bonds in the diene are replaced by triple bonds. acs.orgacs.orgnih.gov When a 1,3-diyne reacts with a dienophile (an alkyne or a diene), it can lead to the formation of highly unsaturated cyclic compounds. A specific and powerful variant is the hexadehydro-Diels–Alder (HDDA) reaction, which involves the [4+2] cycloaddition of a conjugated diyne with an alkyne (a "diynophile") to generate a highly reactive benzyne (B1209423) intermediate. wisc.eduwikipedia.orgrsc.orgnih.gov This intermediate can then be trapped in situ to create complex aromatic products. wisc.edunih.gov The thermal conditions for the HDDA reaction are notably simple and free of metals or reagents. nih.gov

The scope of DDA reactions is broad, enabling the synthesis of structurally diverse benzenoid products. wisc.edu The process unites the de novo generation of benzynes with their immediate elaboration, providing a strategic advantage in constructing complex molecules. wisc.edunih.gov

The mechanism of the Dehydro-Diels-Alder reaction, whether it proceeds through a concerted or a stepwise pathway, has been a subject of significant computational and experimental investigation. acs.orgacs.orgnih.gov For the cycloadditions of enynes, a concerted mechanism is generally favored energetically over a stepwise diradical route. acs.org

However, for the cycloaddition of diynes, the energy difference between the concerted and stepwise pathways is significantly diminished. acs.orgacs.orgnih.gov Computational studies using CCSD(T)//M05-2X methods have shown that while a concerted reaction is energetically favored for enynes by 5.2–6.6 kcal/mol, this difference shrinks to just 0.5–2 kcal/mol for diynes. acs.orgacs.orgnih.gov This suggests that for diyne cycloadditions, the potential energy surface is relatively flat, with only a small energetic advantage for a concerted process. acs.orgacs.orgnih.gov

Experimental evidence from intramolecular diyne and ene cycloadditions has revealed the existence of two distinct reaction pathways, supporting the idea of competing concerted and stepwise mechanisms. acs.orgacs.orgnih.gov The large distortion energy required to bend the butadiyne molecule for a concerted transition state is a key factor that can favor a stepwise mechanism in some DDA reactions. researchgate.net Consequently, many diyne cycloadditions are likely to proceed through a stepwise mechanism involving diradical intermediates. acs.orgacs.orgnih.gov The debate between a concerted or stepwise mechanism is nuanced, with minor changes in the substrate potentially tipping the balance. researchgate.net

Intramolecular cycloadditions of diynes represent a powerful strategy for the synthesis of fused and polycyclic ring systems. williams.edu These reactions can be catalyzed by transition metals, such as nickel(0), and often proceed under mild conditions where the corresponding intermolecular Diels-Alder reactions might fail or require high temperatures. williams.eduwilliams.edu

For instance, nitrogen-containing dienynes can undergo nickel-catalyzed intramolecular [4+2] cycloadditions to form hydroisoindoles and hydroisoquinolines. williams.edu These reactions are efficient and can tolerate various functional groups. williams.edu An important feature of these metal-catalyzed cycloadditions is that their selectivity can be controlled by the catalyst, in contrast to the substrate-dictated selectivity of thermal Diels-Alder reactions. williams.edu

The intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne is another example, leading to the formation of fused heterocyclic systems, such as tetracyclic isoxazoles. mdpi.com These reactions demonstrate the versatility of intramolecular cycloadditions in creating complex, multi-ring structures. mdpi.com

Dehydro-Diels-Alder (DDA) Reactions with Alkynes and Dienes

Hydroelementation Reactions

Hydroelementation involves the addition of an E-H bond (where E is a heteroatom like boron or silicon) across one of the triple bonds of the diyne. These reactions are crucial for synthesizing functionalized unsaturated compounds.

Hydroboration of conjugated 1,3-diynes is an atom-economical method for synthesizing boryl-substituted 1,3-enynes or bisboryl-substituted 1,3-dienes. rsc.org However, controlling the regio- and stereoselectivity of this reaction is challenging due to the presence of two alkyne units. acs.org

Transition-metal catalysis has emerged as a key strategy to address this challenge. Cobalt catalysts, for example, have been used for the regiodivergent and stereoselective hydroboration of 1,3-diynes with pinacolborane (HBpin). acs.org By selecting appropriate bisphosphine ligands like dppf and xantphos, the boryl group can be directed to either the internal or external carbon of the diyne unit with high selectivity. acs.org

Transition-metal-free approaches have also been developed. A phosphine-catalyzed, highly regio- and stereoselective trans-hydroboration of 1,3-diynes with pinacolborane affords (E)-1-boryl-1,3-enynes. nih.gov This method shows excellent selectivity for boron addition to the external carbon of the diyne. nih.gov Radical-mediated hydroboration using an N-heterocyclic carbene (NHC)-borane in the presence of an azo initiator and a thiol catalyst also provides a highly regio- and stereoselective trans-hydroboration product. nih.govfigshare.com

| Catalyst/Reagent System | Substrate Type | Product | Selectivity | Reference |

| Co(acac)₂/dppf or xantphos | Symmetrical & Unsymmetrical 1,3-diynes | Enynylboronates | High regioselectivity (internal or external C) | acs.org |

| Phosphine (B1218219) | Symmetrical & Unsymmetrical 1,3-diynes | (E)-1-boryl-1,3-enynes | High regio- and stereoselectivity (trans addition to external C) | nih.gov |

| NHC-borane/AIBN/Thiol | Substituted 1,3-diynes | NHC-(E)-alkynylalkenylboranes | High regio- and stereoselectivity (trans addition) | nih.govfigshare.com |

| CuOAc/Xantphos | (Z)- or (E)-1,3-enynes | (Z,Z)- or (Z,E)-2-boryl-1,3-dienes | Excellent chemo-, regio-, and stereoselectivity (cis addition to internal C) | acs.org |

Hydrosilylation of 1,3-diynes is a direct, 100% atom-efficient method to synthesize unsaturated organosilicon compounds by adding a Si-H bond across a C≡C bond. rsc.orgdigitellinc.com Similar to hydroboration, achieving high selectivity is a significant synthetic challenge. rsc.org The choice of catalyst and reaction conditions is critical in determining the outcome, allowing for the potential synthesis of various isomers. digitellinc.com

The first example of a 1,3-diyne hydrosilylation was reported in 1968. mdpi.com Since then, various transition metal catalysts, including those based on platinum, palladium, and rhodium, have been employed. mdpi.com For instance, cobalt catalysts generated from Co(acac)₂ and dppp (B1165662) have been used for the regio- and stereoselective hydrosilylation of 1,3-diynes, proceeding via a syn-addition mechanism. mdpi.com

The reaction can lead to a variety of products, including silyl-functionalized 1,3-enynes and 2,3-disilyl-1,3-butadienes. acs.org The steric hindrance of the diyne and the silyl (B83357) hydride can influence the reaction outcome, sometimes leading only to mono-addition products. acs.org The development of catalytic systems for the asymmetric hydrosilylation to create silicon-stereogenic centers is an ongoing area of research. researchgate.net

| Catalyst | Substrate | Product Type | Key Finding | Reference |

| H₂PtCl₆ (Speier's catalyst) | 1,4-bis(trimethylsilyl)-1,3-butadiyne | 1,1,3,4-tetrakis(trimethylsilyl)butadiene (after methylation) | Early example of 1,3-diyne hydrosilylation | mdpi.com |

| Co(acac)₂/dppp | 1,3-diynes | Silyl-functionalized 1,3-enynes | Regio- and stereoselective syn-addition | mdpi.com |

| Bis-silylhydrides | 1,3-diynes | Polymers with cis,cis-2,3-disubstituted-1,3-butadiene structure | Formation of polymers via bis-hydrosilylation | acs.org |

| [Rh₆(CO)₁₆] | Poly[(silylene)but-1,3-diynes] | Organosilicon polymers | Stereoselective and regiospecific hydrosilylation of polymeric substrates | mdpi.com |

Hydromagnesation and Hydroselenation Processes for Diyne Functionalization

Hydroelementation reactions, including hydromagnesation and hydroselenation, are powerful methods for the functionalization of unsaturated carbon-carbon bonds. rsc.orgrsc.org In the context of 1,3-diynes, these reactions can proceed with high regio- and stereoselectivity, yielding synthetically useful vinylmetallic and vinylselenyl compounds.

Hydromagnesation: The addition of a magnesium hydride species across a triple bond, or hydromagnesation, can be utilized to functionalize 1,3-diynes. This process typically involves the reaction of the diyne with a Grignard reagent in the presence of a transition metal catalyst. The resulting vinylmagnesium reagents are valuable intermediates that can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups.

Hydroselenation: The addition of a selenium-hydrogen bond across a triple bond, known as hydroselenation, provides a direct route to vinyl selenides. rsc.org These compounds are important in organic synthesis, serving as precursors for vinyl radicals, vinyllithium (B1195746) species, and in stereospecific cross-coupling reactions. The reaction can be initiated by radical initiators or catalyzed by transition metals, with the regioselectivity often being influenced by the steric and electronic properties of the diyne substituents. For instance, peptides containing selenocysteine (B57510) moieties have been shown to undergo non-catalytic diselenide bond metathesis induced by visible light. researchgate.net

The general outcomes of these hydroelementation reactions on a generic 1,3-diyne are summarized below.

| Hydroelementation Reaction | Reagent Type | Typical Product | Significance of Product |

| Hydromagnesation | Grignard Reagent (e.g., RMgX) / Catalyst | Vinylmagnesium Halide | Intermediate for cross-coupling, reaction with electrophiles. |

| Hydroselenation | Selenol (RSeH) / Initiator or Catalyst | Vinyl Selenide | Precursor for vinyllithium reagents, stereospecific couplings. |

Diboration Reactions of Conjugated Diynes

The incorporation of boron moieties into organic molecules is of significant interest due to the versatility of organoboron compounds in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net Diboration of 1,3-diynes offers a direct, atom-economical route to di-borylated products. acs.org

The diboration of 1,3-diynes using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) can be catalyzed by various transition metals, with platinum complexes being particularly effective. acs.orgresearchgate.net The reaction typically proceeds with high regio- and stereoselectivity, favoring the syn-addition of the B-B bond across one of the alkyne units to yield a (Z)-1,2-diboryl-1,3-enyne. researchgate.net

Research by Marder and others demonstrated the use of cis-bis(phosphine)platinum(II) bis(boryl) complexes for the diboration of symmetrical diynes. acs.org More recent work has expanded the scope to a broad range of symmetrical and unsymmetrical 1,3-diynes using catalysts like [Pt(PPh₃)₄]. researchgate.netacs.org The selectivity of the diboration can be influenced by the steric properties of the substituents on the diyne. For example, the presence of a bulky group like a trimethylsilyl (B98337) (TMS) or a 2,6-dimethyl-substituted phenyl ring can direct the borylation to the less sterically hindered alkyne. acs.org

A study on the [Pt(PPh₃)₄]-catalyzed diboration of various 1,3-diynes with B₂pin₂ showed excellent yields and selectivity for the formation of enynyl diboronates. researchgate.netacs.org

| Diyne Reactant Example | Catalyst | Product Type | Selectivity/Yield | Reference |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | [(PPh₃)₂Pt(η-C₂H₄)] | (Z)-1,2-Bis(boryl)-1,4-bis(trimethylsilyl)but-1-en-3-yne | High Yield | acs.org |

| 1,4-Diphenylbuta-1,3-diyne | [Pt(PPh₃)₄] | (Z)-1,2-Bis(boryl)-1,4-diphenylbut-1-en-3-yne | 94% Yield | researchgate.netacs.org |

| 1-(Trimethylsilyl)-4-phenylbuta-1,3-diyne | [Pt(PPh₃)₄] | (Z)-1,2-Bis(boryl)-1-(trimethylsilyl)-4-phenylbut-1-en-3-yne | 91% Yield | researchgate.netacs.org |

| 1-(2,6-Dimethylphenyl)-4-(trimethylsilyl)buta-1,3-diyne | [Pt(PPh₃)₄] | Selective formation of the less hindered isomer | High Selectivity | acs.org |

The mechanism of the platinum-catalyzed diboration of diynes is believed to follow a well-established catalytic cycle for alkyne diboration. nih.gov The key steps are:

Oxidative Addition: The active Pt(0) catalyst undergoes oxidative addition into the B-B bond of the diboron (B99234) reagent (e.g., B₂pin₂) to form a cis-bis(boryl)platinum(II) complex. acs.orgrsc.org

Coordination and Insertion: The 1,3-diyne coordinates to the platinum center. This is followed by the migratory insertion of one of the alkyne units into a platinum-boron bond. This step is often stereodefining, leading to the observed syn-addition. nih.gov

Reductive Elimination: The final step is the reductive elimination of the diborated enyne product, which regenerates the active Pt(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govrsc.org

Low-temperature ³¹P NMR studies have been used to propose the catalytic cycle for the [Pt(PPh₃)₄]-catalyzed diboration of 1,3-diynes. researchgate.netresearchgate.net The cycle involves intermediates where the platinum is coordinated to phosphine ligands and the diyne substrate before the final reductive elimination step. DFT calculations on related systems support a mechanism where the σ-bond metathesis is the rate-determining step. researchgate.net

Transition-Metal Catalyzed Selective Diboration

Other Advanced Organic Transformations Involving Diyne Moieties

The functionalized products derived from the initial transformations of hexadeca-1,3-diyne and its analogs are valuable building blocks for more complex molecules.

The borylated and silylated enynes produced from diboration and other functionalization reactions are highly versatile intermediates for further C-C bond formation. researchgate.net

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The enynyl boronates synthesized via diboration can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the borylated positions, leading to highly substituted conjugated systems. mdpi.comresearchgate.net

Sila-Sonogashira Coupling: Silyl-substituted enynes can be used in sila-Sonogashira coupling reactions, providing another avenue for extending the conjugated system. researchgate.net

Cadiot-Chodkiewicz and Related Couplings: Unsymmetrical 1,3-diynes can be synthesized via the cross-coupling of terminal alkynes with 1-bromoalkynes, often catalyzed by copper(I) salts. organic-chemistry.org Nickel-catalyzed cross-coupling of alkynyl bromides with alkynyl aluminum reagents also provides an efficient route to 1,3-diynes. sioc-journal.cn

Demetallation Protocols: Demetallation reactions provide a method to remove a metallic or metalloid group (like silyl) and replace it with a hydrogen atom or another functional group. For instance, protodesilylation can be used to remove a trimethylsilyl group, which is often employed as a protecting or directing group in diyne chemistry. rsc.org This can be useful for generating a terminal alkyne for subsequent coupling reactions.

A key consideration for the synthetic utility of these transformations is their compatibility with various functional groups. Modern catalytic systems often exhibit remarkable functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. organic-chemistry.org

In diboration reactions , catalysts like [Pt(PPh₃)₄] have been shown to tolerate functional groups such as halides (Cl, Br) and alkoxy moieties on aryl rings attached to the diyne backbone. acs.org

Cross-coupling reactions catalyzed by gold, copper, and palladium often show broad substrate scope. organic-chemistry.orgorganic-chemistry.org For example, gold-catalyzed oxidative cross-coupling of alkynes tolerates a wide range of substituents. organic-chemistry.org Similarly, copper-catalyzed couplings are compatible with nitro and chloro functional groups. organic-chemistry.org

Tungsten-catalyzed cycloaddition reactions with diynes have demonstrated tolerance for alkyl, halide, methoxy, and trifluoromethyl groups on phenyl rings. rsc.org

The tolerance for bulky silyl groups can be dependent on the reaction conditions. While some reactions lead to desilylation, others can be tuned to preserve these groups. rsc.org

This tolerance is crucial for the efficient synthesis of complex target molecules derived from this compound and related structures, enabling the incorporation of these motifs into larger, multifunctional architectures relevant to materials science and medicinal chemistry. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of Diyne Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems like molecules. wikipedia.org By focusing on the spatially dependent electron density, DFT provides a framework to determine the properties of a system, including its ground-state geometry and electronic configuration. wikipedia.org

For diyne systems, DFT calculations are instrumental in predicting molecular geometries and ground-state energies with considerable accuracy. wikipedia.org Theoretical studies on related diyne molecules have utilized methods like B3LYP with various basis sets (e.g., 6-31G, 6-31++G ) to optimize molecular geometries and calculate spectral properties. researchgate.net These calculations confirm the stability and structural features, such as the planarity and the conjugation between the triple and double bonds in en-diyne systems. researchgate.net

In the context of Hexadeca-1,3-diyne, DFT would be employed to compute its optimized structure, bond lengths, bond angles, and dihedral angles. These calculations would reveal the electronic distribution and the nature of the chemical bonds within the long alkyl chain and the conjugated diyne moiety. While specific DFT data for this compound is not detailed in the provided search results, the general applicability of DFT for such analyses is well-established. nih.govscielo.org.bo For instance, in studies of larger conjugated systems, DFT has been used to understand the influence of the structure on the electronic properties and electron delocalization. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Diyne System (Hypothetical for this compound)

| Parameter | Value |

| Total Energy | [To be calculated] |

| C≡C Bond Length (C1-C2) | [To be calculated] |

| C≡C Bond Length (C3-C4) | [To be calculated] |

| C-C Single Bond Length (C2-C3) | [To be calculated] |

| HOMO Energy | [To be calculated] |

| LUMO Energy | [To be calculated] |

| Dipole Moment | [To be calculated] |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in chemistry for predicting the reactivity and selectivity of chemical reactions. numberanalytics.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy gap between the HOMO and LUMO is a critical factor in determining the kinetic stability of a molecule; a smaller gap generally implies higher reactivity. numberanalytics.com

In the context of diyne systems, FMO analysis can predict their behavior in various reactions, such as cycloadditions. numberanalytics.comresearchgate.net For a reaction to occur, the symmetry of the interacting orbitals must allow for constructive overlap. numberanalytics.com For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is key. numberanalytics.comresearchgate.net

For a large conjugated system like hexadeca-1,3,5,7,9,11,13,15-octaene, a related polyene, standard FMO analysis can be challenging because the HOMO and LUMO are often delocalized over the entire molecule, which can obscure the chemically intuitive reactive sites. wikipedia.orgacs.org This delocalization can make it difficult to apply the simple FMO model that works well for smaller, more localized systems. acs.orgacs.org For this compound, FMO analysis would be crucial in understanding its potential as a reactant in pericyclic or addition reactions. The analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 2: FMO Properties and Their Implications for Reactivity

| FMO Property | Implication for this compound |

| HOMO Energy Level | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy Level | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and the energy of electronic transitions. |

| Orbital Coefficients | Identify the specific atoms that are the primary sites for orbital-controlled reactions. |

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) are crucial in determining the structure and function of molecular systems. wikipedia.orgnih.gov The NCI index, based on the electron density (ρ) and its reduced density gradient (s), is a powerful tool for visualizing and characterizing weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion in real space. wikipedia.orgresearchgate.net The method generates isosurfaces of the RDG, which are color-coded to indicate the type and strength of the interaction. wikipedia.org

The analysis involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian matrix. nih.gov This allows for the identification of different types of interactions:

Attractive interactions (like hydrogen bonds) appear as spikes in the low-density, low-gradient region with a negative sign of the second eigenvalue.

Repulsive interactions (steric clashes) appear in the low-density, low-gradient region with a positive sign.

Van der Waals interactions are characterized by very low electron density and a near-zero gradient. chemrxiv.org

For this compound, NCI analysis would be particularly useful for studying its aggregation behavior and its interactions with other molecules or surfaces. The long alkyl chain would be expected to exhibit significant van der Waals interactions, while the diyne moiety could participate in more specific interactions.

Charge Distribution Analysis (e.g., Natural Population Analysis - NPA)

Understanding the distribution of electronic charge within a molecule is fundamental to interpreting its chemical behavior. Natural Population Analysis (NPA) is a method for calculating atomic charges and orbital populations from a molecular wavefunction. researchgate.netiupac.org Unlike some other methods, NPA is known for its numerical stability and its ability to provide a more realistic description of the electron distribution, especially in ionic compounds. researchgate.netuni-rostock.de

NPA is based on the concept of Natural Bond Orbitals (NBOs), which are localized one- and two-center orbitals corresponding to the familiar Lewis structure elements of core, lone pair, and bond orbitals. uni-rostock.dewisc.edu The analysis provides "natural atomic charges" by summing the populations of the Natural Atomic Orbitals (NAOs) associated with each atom. wisc.eduuni-rostock.de

For this compound, NPA would provide a quantitative measure of the partial charges on each carbon and hydrogen atom. This information is invaluable for understanding the molecule's polarity and its electrostatic interactions. The analysis would likely show a subtle polarization of the C-H bonds and a specific charge distribution around the electron-rich diyne functional group.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.delupinepublishers.com It represents the electrostatic potential created in the space around a molecule by its nuclei and electrons. nih.gov The MEP is typically visualized by mapping its values onto a constant electron density surface, using a color scale to indicate regions of different potential. uni-muenchen.denih.gov

Negative regions (red/yellow) indicate areas of high electron density and are attractive to electrophiles (positive charges). lupinepublishers.com

Positive regions (blue) indicate areas of low electron density (electron-poor) and are attractive to nucleophiles (negative charges). lupinepublishers.com

Neutral regions (green) represent areas with near-zero potential. lupinepublishers.com

For this compound, the MEP map would highlight the electron-rich region of the π-systems of the triple bonds, which would be expected to be a site for electrophilic attack. Conversely, the hydrogen atoms of the alkyl chain would likely show regions of positive potential. MEP analysis provides a clear, visual guide to the molecule's reactivity patterns. researchgate.netresearchgate.net

Principal Interacting Orbital (PIO) Analysis for Orbital Interactions

While FMO theory is powerful, it can be less intuitive for large, delocalized systems. wikipedia.orgacs.org Principal Interacting Orbital (PIO) analysis is a more recent method that provides a set of semi-localized, dominant interacting orbitals that are easier to interpret chemically. wikipedia.orgnih.gov PIO analysis is inspired by principal component analysis and transforms the delocalized molecular orbitals into a more chemically intuitive picture of orbital interactions. nih.gov

This method is particularly useful for analyzing complex reactions where the interacting orbitals are not immediately obvious from standard MO diagrams. wikipedia.org For example, in the Diels-Alder reaction of a long polyene, PIO analysis can identify the localized diene-like orbitals that are actually involved in the reaction, which are often buried within the delocalized canonical MOs. wikipedia.orgacs.org

For this compound, PIO analysis could be used to dissect the orbital interactions within the molecule, such as the conjugation between the two triple bonds. It would also be highly effective in analyzing its interactions with other molecules in a reaction, providing a clear and quantitative picture of the key orbital overlaps that govern the chemical transformation. acs.orgnih.gov

Advanced Materials Science and Supramolecular Applications of Hexadeca 1,3 Diyne Derived Architectures

Polymerization and Oligomerization for π-Conjugated Systems

Hexadeca-1,3-diyne, a molecule featuring a conjugated diyne system, serves as a important building block in the creation of advanced organic materials. Its rigid structure and reactive triple bonds make it an ideal candidate for polymerization and oligomerization reactions, leading to the formation of π-conjugated systems with unique electronic and optical properties. These materials are at the forefront of research in materials science, with potential applications in electronics and photonics.

Synthesis of Linear and Cyclic Polyynes

The synthesis of polyynes, which are molecules containing multiple conjugated carbon-carbon triple bonds, from alka-1,3-diynes like this compound is a significant area of chemical synthesis. thieme-connect.de The creation of long, stable chains of sp-hybridized carbon atoms, mimicking the theoretical structure of carbyne, is a primary objective. Carbyne is predicted to have exceptional properties, including high conductivity and strength. chemrxiv.org

Linear polyynes can be synthesized through various coupling reactions. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, is a common method for creating unsymmetrical polyynes. academie-sciences.fr Another approach is alkyne metathesis, which has been successfully used to create triynes and even longer polyynes. chemrxiv.org The selectivity of these reactions can often be controlled by using bulky end-groups to direct the reaction pathway. chemrxiv.org

Cyclic polyynes, also known as cyclo[n]carbons, are another fascinating class of molecules derived from diynes. Ring-closing metathesis of α,ω-diynes has been employed to produce cyclic diynes and tetraynes. researchgate.net These cyclic structures exhibit unique strain and electronic properties, making them intriguing targets for synthesis and study.

Optoelectronic Material Precursors

The extended π-conjugation in polymers and oligomers derived from this compound gives rise to valuable electronic and optical properties. These materials are considered promising precursors for optoelectronic devices. researchgate.netorgsyn.org The delocalized π-electron systems in these molecules can lead to low energy electronic transitions, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comucm.es

The introduction of 1,3-butadiynylene spacers between heteroaromatic rings in conjugated systems can result in materials with good thermal and environmental stability and minimal steric distortion between adjacent aromatic units. mdpi.com This structural feature is beneficial for maintaining planarity and promoting efficient charge transport. The ability to tune the electronic properties by modifying the structure of the diyne precursor allows for the rational design of materials with specific optoelectronic characteristics. researchgate.net For instance, the synthesis of π-conjugated polymers with specific side chains can be achieved through methods like the Migita–Kosugi–Stille coupling polycondensation. rsc.org

The performance of these materials in devices like organic field-effect transistors (OFETs) is critically dependent on the extent of π-conjugation and intermolecular interactions, which facilitate charge transport. researchgate.net Research into monodisperse π-conjugated oligomers serves to establish clear structure-property relationships that can be extrapolated to the corresponding polymers. ucm.es

Building Blocks in Complex Organic Synthesis

Beyond materials science, this compound and related 1,3-diynes are versatile building blocks in the field of organic synthesis. Their unique chemical reactivity allows for their incorporation into complex molecular architectures, including natural products and heterocyclic compounds. tandfonline.com

Precursors for Natural Product Synthesis

The 1,3-diyne motif is present in a variety of naturally occurring compounds, many of which exhibit significant biological activity. researchgate.net Consequently, synthetic routes to these natural products often rely on the use of diyne precursors. For example, the hydroboration of diynes can lead to the formation of boryl-substituted enynes and dienes, which are valuable intermediates in the synthesis of natural products. rsc.org The stereoselective construction of specific arrangements, such as (E,Z)-1,3-dienes, is a key challenge that can be addressed using diyne chemistry, enabling the total synthesis of complex bioactive molecules. researchgate.net The development of efficient and selective methods for the synthesis of terminal 1,3-diynes is therefore of great importance to the field of natural product synthesis. orgsyn.org

Intermediates for Heterocyclic Compound Formation

This compound and other 1,3-diynes are valuable intermediates in the synthesis of a wide range of heterocyclic compounds. tandfonline.comresearchgate.net The reactivity of the diyne unit allows for its participation in various cyclization reactions. For instance, conjugated diynes can react with hydrosulfide (B80085) or sulfide (B99878) under mild conditions to form thiophenes.

Furthermore, 1,3-diynes can undergo cycloaddition reactions to construct more complex heterocyclic frameworks. Cobalt-catalyzed [6+2] cycloaddition of 1,3-diynes with N-substituted azepines provides a direct route to 9-azabicyclo[4.2.1]nonanes, a class of compounds with potential pharmacological applications. researchgate.net Diaza-1,3-butadienes, which can be generated in situ, react with various substrates, including diynes, to produce a diverse array of heterocycles such as pyrazoles and 1,2,3-triazoles. mdpi.com The hydroelementation of diynes, including hydroboration and hydrosilylation, can also lead to the formation of heterocyclic compounds through cyclization reactions. rsc.org

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the self-assembly of complex architectures. uclouvain.berug.nl this compound derivatives can be designed to act as tectons, or building blocks, in the spontaneous formation of well-defined supramolecular structures. frontiersin.org

The self-assembly process is driven by a combination of non-covalent forces, including hydrogen bonding, π-stacking, and van der Waals interactions. rug.nl By strategically functionalizing the this compound core, it is possible to direct the assembly of these molecules into specific arrangements, such as columnar liquid-crystalline phases or organogels. researchgate.net These self-assembled materials can exhibit emergent properties, such as aggregation-induced emission enhancement, where the fluorescence of the material increases upon aggregation. researchgate.net

The use of 1,3,5-triazine-based building blocks in conjunction with diyne chemistry has led to the creation of monodisperse oligomers with interesting molecular recognition and self-assembly characteristics. nih.gov Coordination-driven self-assembly, where metal-ligand interactions guide the formation of the final structure, has been used to construct discrete metallamacrocycles from diyne-containing donor and acceptor tectons. frontiersin.org These supramolecular systems have potential applications in areas such as sensing and catalysis. uclouvain.be

Construction of Supramolecular Constructs and Assemblies

The conjugated diyne motif, central to this compound, serves as a fundamental building block in the rational design and synthesis of complex supramolecular structures and advanced materials. orgsyn.orgnih.gov The self-assembly of molecules containing 1,3-diyne units is a powerful strategy for creating highly ordered nanoscale and microscale architectures. This process is primarily governed by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which direct the molecules to arrange into thermodynamically stable, well-defined assemblies. wikipedia.orgrsc.org

Research has demonstrated that by attaching specific functional groups to a diyne core, the resulting derivatives can be programmed to self-assemble into predictable superstructures. For instance, the introduction of amide functionalities into diacetylene derivatives promotes the formation of ordered supramolecular nanofibers through hydrogen-bond-driven self-assembly. rsc.org In these assemblies, the diyne moieties are precisely positioned, facilitating subsequent reactions like topochemical polymerization upon photoirradiation. rsc.org Similarly, low molecular-mass organogelators (LMOGs) synthesized from 10,12-pentacosadiynoic acid can form extensive gel networks in various organic liquids. acs.org The efficiency of gelation and the stability of these gels are highly dependent on the nature of the substituents attached to the diyne core, with amide-containing molecules generally forming more robust gels than their ester-containing counterparts. acs.org

The construction of these assemblies is a critical step for harnessing the unique electronic and optical properties of conjugated polymers. The pre-organization of diyne monomers within a supramolecular construct, such as a crystal or a gel, is often a prerequisite for solid-state polymerization. acs.orgresearchgate.net This templated synthesis ensures that the resulting polymer chains are highly aligned and possess a regular, crystalline structure, which is difficult to achieve through conventional solution-phase polymerization. nih.gov

Table 1: Examples of Supramolecular Assemblies from Diyne Derivatives

| Diyne Derivative | Functional Group(s) | Driving Interaction(s) | Resulting Supramolecular Assembly | Application/Feature | Reference(s) |

| Diacetylene with Amide Functions | Amide | Hydrogen Bonding | Supramolecular Nanofibers | Pre-organization for topochemical polymerization. | rsc.org |

| 10,12-Pentacosadiynoic Acid (PCDA) Derivatives | Carboxylic Acid, Amide, Ester | Hydrogen Bonding, van der Waals | Organogels, Crystalline Networks | Forms photo- and thermo-chromic polymerized gels. | acs.orgdur.ac.uk |

| 4-(hexadeca-1,3-diyn-1-yl)benzoic acid | Carboxylic Acid | Hydrogen Bonding | Crystalline Solid | Undergoes photopolymerization in the solid state. | dur.ac.uk |

| Dipeptide with Azide and Alkyne Termini | Peptide, Azide, Alkyne | Hydrogen Bonding (β-sheet) | Crystalline Polymorphs | Template for topochemical azide-alkyne cycloaddition. | nih.gov |

Role of Diyne Functional Groups in Hierarchical Organization

The process of hierarchical organization begins at the molecular level, where the diyne rod influences the spatial arrangement of the entire molecule. This primary structure then guides the formation of secondary structures through specific, directional non-covalent interactions. wikipedia.org Hydrogen bonds are particularly effective in directing the packing of diyne-containing molecules. rsc.orgresearchgate.net For example, in the solid state, amide or carbamate (B1207046) groups attached to a diyne core can form extensive hydrogen-bonding networks, forcing the diyne units into a specific, stacked arrangement. mdpi.com

This precise molecular arrangement is the cornerstone of topochemical polymerization, a solid-state reaction where the crystal lattice of the monomer predetermines the structure and stereochemistry of the resulting polymer. beilstein-journals.org The reactivity of diyne units in the solid state is governed by strict geometric criteria, often referred to as Enkelmann's parameters. For a 1,4-addition polymerization to occur, the adjacent diyne moieties must be parallel, with a repeating distance of approximately 4.7 to 5.2 Å and a specific angle relative to the stacking axis. dur.ac.uk A C1-C4' contact distance of less than 4 Å between adjacent diyne moieties is typically required. dur.ac.uk By modifying the length of alkyl spacers between the diyne functionality and other interacting groups, researchers can control the final orientation of the polymer backbone relative to the hydrogen bond network, thereby tuning the material's properties. mdpi.com This demonstrates that the diyne group is not merely a reactive component but a critical structural director for engineering complex, functional architectures from the molecule up.

Table 2: Influence of Molecular Structure on Hierarchical Organization and Reactivity of Diynes

| Molecular System | Structural Variable | Effect on Hierarchical Organization | Consequence for Reactivity/Properties | Reference(s) |

| Symmetrical Diacetylenes with Carbamate Functionalities | Alkyl Spacer Length (n=1-4) | Modifies stacking pattern, creating potential for polymerization in different directions. | Controls the final orientation of the polydiacetylene chain (parallel or perpendicular to H-bonds). | mdpi.com |

| 4-(hexadeca-1,3-diyn-1-yl)benzoic acid | No Methylene (B1212753) Spacer | Results in a C1-C4' contact distance of 4.41 Å, outside typical reactivity parameters. | Still undergoes photopolymerization, suggesting alternative reaction pathways or geometries. | dur.ac.uk |

| Diacetylene Derivatives with Phenyl Groups | Proximity of Phenyl Group | Phenyl groups located too close to the diyne moiety can sterically hinder proper alignment. | Inhibits topochemical polymerization by preventing the required geometry for 1,4-addition. | rsc.org |

Q & A

Q. What are the established synthetic routes for Hexadeca-1,3-diyne, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via alkyne coupling reactions, such as Glaser-Hay or Cadiot-Chodkiewicz coupling. Key variables include catalyst choice (e.g., Cu(I) salts), solvent polarity, and temperature. For example, optimizing CuCl/NH₃ systems in tetrahydrofuran (THF) at 0–5°C minimizes side reactions like over-oxidation. Yield and purity are monitored using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Contradictions in literature reports often arise from trace oxygen levels or impurities in starting materials .

Q. How is this compound characterized spectroscopically, and what spectral artifacts are common?

Methodological Answer: Characterization relies on NMR (δ ~70–100 ppm for sp-hybridized carbons) and infrared (IR) spectroscopy (C≡C stretches ~2100–2260 cm). Artifacts include solvent peaks (e.g., residual DMSO in NMR) or oxidation byproducts. Advanced techniques like X-ray crystallography resolve structural ambiguities, particularly for regiochemical isomers. Cross-referencing with computational simulations (DFT) validates assignments .

Q. What are the stability profiles of this compound under ambient and inert conditions?

Methodological Answer: this compound is prone to oxidative dimerization and thermal decomposition. Stability studies involve accelerated aging under controlled atmospheres (N₂ vs. O₂) and thermal gravimetric analysis (TGA). Contradictory reports on shelf life often stem from inconsistent storage protocols (e.g., desiccant use, light exposure). Degradation products are identified via LC-MS and GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives modulate reactivity in cycloaddition reactions?

Methodological Answer: Substituent effects are systematically studied using Hammett plots and frontier molecular orbital (FMO) analysis. For example, electron-withdrawing groups lower HOMO energy, reducing Diels-Alder reaction rates. Kinetic studies (stopped-flow UV-Vis) quantify activation barriers. Contradictions in regioselectivity often arise from competing π-orbital interactions, resolved via in-situ Raman spectroscopy .

Q. What computational models best predict the electronic structure and nonlinear optical properties of this compound-based polymers?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately models conjugation lengths and hyperpolarizabilities. Comparative studies against experimental second-harmonic generation (SHG) data validate predictions. Discrepancies in bandgap calculations may stem from solvent effects in TD-DFT, addressed by implicit solvation models (COSMO) .

Q. How can contradictions in reported catalytic activity of this compound metal complexes be resolved?

Methodological Answer: Contradictions arise from ligand-metal binding dynamics and solvent coordination. Mechanistic studies employ EXAFS (extended X-ray absorption fine structure) and operando IR spectroscopy to track intermediate species. Statistical analysis (ANOVA) identifies significant variables (e.g., ligand denticity, counterion effects). Reproducibility requires strict adherence to Schlenk-line techniques for air-sensitive complexes .

Experimental Design and Data Analysis

Q. How to design a robust kinetic study for this compound polymerization?

Methodological Answer: Use pseudo-first-order conditions with excess monomer. Monitor conversion via inline FTIR (C≡C peak decay) and gel permeation chromatography (GPC) for molecular weight distribution. Control for autocatalysis by adding inhibitors (e.g., TEMPO) in parallel experiments. Data fitting employs the Mayo-Lewis equation to account for chain-transfer reactions .

Q. What statistical methods are appropriate for resolving contradictory solubility data in polar aprotic solvents?

Methodological Answer: Apply multivariable regression to correlate solubility parameters (Hansen solubility parameters, HSP) with solvent properties (dipole moment, polarizability). Outliers are identified via Grubbs’ test. Machine learning (random forest models) predicts solubility in untested solvents, validated by experimental cross-checks .

Data Management and Reproducibility

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound research?

Methodological Answer: Deposit raw spectra, crystallographic data, and synthetic protocols in repositories like Chemotion or RADAR4Chem. Use standardized metadata (IUPAC nomenclature, DOI tagging). Reproducibility is enhanced by electronic lab notebooks (ELNs) with version control .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity ≥98% and critical process parameters (CPPs) like reaction temperature. Use design of experiments (DoE) to optimize robustness. Batch records must detail deviations and corrective actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.